molecular formula C10H9N3O2S B189675 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- CAS No. 91260-88-7

2-Thiazolamine, N-methyl-4-(4-nitrophenyl)-

Cat. No.: B189675
CAS No.: 91260-88-7
M. Wt: 235.26 g/mol
InChI Key: HXAVFNKEMFPELQ-UHFFFAOYSA-N
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Description

Historical Context of Thiazolamine Derivatives

Thiazole derivatives have played a pivotal role in organic chemistry since the late 19th century. The foundational Hantzsch thiazole synthesis, developed in 1887, revolutionized the preparation of thiazoles via condensation of α-haloketones with thioureas or thioamides. This method enabled the systematic exploration of thiazole-based structures, including 2-aminothiazoles. The introduction of nitroaryl substituents, such as the 4-nitrophenyl group, emerged as a strategy to modulate electronic properties and biological activity.

The compound 2-thiazolamine, N-methyl-4-(4-nitrophenyl)- represents a modern iteration of these efforts, combining a thiazole core with strategic substituents. Its development aligns with trends in medicinal chemistry, where nitro groups serve as electron-withdrawing moieties to enhance reactivity or as precursors for further functionalization.

Nomenclature and Classification

IUPAC Name:
4-(4-Nitrophenyl)-N-methyl-1,3-thiazol-2-amine

Systematic Classification:

  • Parent heterocycle: 1,3-Thiazole (Position 2: amine; Position 4: aryl substituent)
  • Substituents:
    • N-Methyl group on the amine nitrogen
    • 4-Nitrophenyl group at position 4

Molecular Formula:
C$${10}$$H$${9}$$N$${3}$$O$${2}$$S

Molecular Weight:
235.26 g/mol

CAS Registry Number:
91260-88-7

Key Structural Features:

Feature Position Role
Thiazole ring Core Aromatic heterocycle
N-Methylamine 2 Electron-donating group
4-Nitrophenyl 4 Electron-withdrawing substituent

Position in Heterocyclic Chemistry

Thiazoles belong to the class of five-membered heterocycles containing one sulfur and one nitrogen atom. The electronic structure of the thiazole ring confers unique reactivity:

  • Aromaticity: Delocalized π-electrons across the ring, stabilized by sulfur’s polarizability.
  • Substituent Effects:
    • The 4-nitrophenyl group introduces strong electron-withdrawing effects, directing electrophilic substitution to the 5-position of the thiazole.
    • N-Methylation reduces hydrogen-bonding capacity, enhancing lipophilicity.

Comparative Reactivity:

Thiazole Derivative Reactivity Profile Application Example
Unsubstituted thiazole Moderate electrophilic substitution Basic heterocyclic scaffold
2-Aminothiazole Nucleophilic at amine group Anticancer agents
N-Methyl-4-nitrophenyl Enhanced stability & specificity Targeted drug design

Research Significance in Organic Chemistry

This compound exemplifies three key areas of innovation:

  • Synthetic Methodology:

    • Adaptations of the Hantzsch synthesis enable the incorporation of nitroaryl groups under acidic or neutral conditions.
    • Microwave-assisted and flow chemistry techniques improve yields (>70%) and reduce reaction times.
  • Medicinal Chemistry Applications:

    • The 2-aminothiazole scaffold is prevalent in FDA-approved drugs (e.g., dasatinib).
    • Nitro groups facilitate prodrug strategies, as seen in antimicrobial agents requiring nitroreductase activation.
  • Materials Science:

    • Nitro-substituted thiazoles serve as intermediates in conductive polymers due to their electron-deficient π-systems.

Table 1: Key Synthetic Routes for N-Methyl-4-Nitrophenyl Thiazolamines

Method Reagents/Conditions Yield (%) Reference
Hantzsch Synthesis α-Bromoketone, N-Methylthiourea 65–73
Microwave-Assisted Ethyl bromopyruvate, Thioamide 82
Solid-Phase Synthesis Resin-bound thiourea, Haloketone 58

Properties

IUPAC Name

N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-11-10-12-9(6-16-10)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAVFNKEMFPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340010
Record name 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91260-88-7
Record name 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The protocol typically uses 2-bromo-1-(4-nitrophenyl)ethanone and N-methylthiourea in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran). The α-halo ketone reacts with the thioamide’s sulfur nucleophile, facilitating cyclization to form the thiazole ring.

Key conditions :

  • Solvent: Ethanol (reflux, 6–8 hours)

  • Molar ratio: 1:1 (α-halo ketone : thioamide)

  • Yield: 60–75% (reported for analogous structures)

Optimization Strategies

  • Solvent effects : Tetrahydrofuran (THF) increases reaction rate due to better solubility of intermediates.

  • Catalysis : Amberlyst-15 resin enhances cyclization efficiency by absorbing byproducts (e.g., HBr).

  • Temperature control : Reflux at 80°C minimizes side reactions, such as over-oxidation of the nitro group.

Bromination-Cyclization Approach

A two-step “one-pot” method, adapted from CN102079732B, involves bromination of a β-keto ester followed by cyclization with thiourea derivatives.

Bromination of Acetoacetate Derivatives

Ethyl acetoacetate is treated with N-bromosuccinimide (NBS) in a THF/water mixture to yield α-bromoacetoacetate. For N-methyl-4-(4-nitrophenyl)thiazol-2-amine, the substrate is modified to 4-nitrophenylacetoacetate to introduce the aryl group.

Typical bromination conditions :

  • NBS (1.1 equiv), THF/H₂O (3:1 v/v)

  • 0°C to room temperature, 2 hours

  • Conversion: >90% (by NMR)

Cyclization with N-Methylthiourea

The brominated intermediate reacts with N-methylthiourea under basic conditions (e.g., NaHCO₃) to form the thiazole ring.

Reaction parameters :

  • Solvent: Ethanol/water (4:1)

  • Temperature: 60°C, 4 hours

  • Yield: 68% (isolated as hydrochloride salt)

Nitroso-Derivatization and Reduction

Source describes the synthesis of the nitroso derivative, N-methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine , from the parent amine. While this focuses on a downstream product, the method provides insights into handling nitro groups during synthesis.

Nitrosation Procedure

The amine is suspended in acetic acid and treated with sodium nitrite at 0–5°C. The nitroso group is introduced at the exocyclic nitrogen.

Critical steps :

  • Slow addition of NaNO₂ to avoid exothermic runaway

  • Recrystallization from dichloromethane/petrol ether for purity

Alternative Routes: Phosphonate-Mediated Cyclization

A patent (EP0069154A1) outlines a phosphonate-based approach using diethyl cyanomethylphosphonate and bromoacetyl precursors. While designed for vinyl-thiazoles, this method can be adapted by substituting the aryl group.

Modified protocol :

  • S-Alkylation : React diethyl cyanomethylphosphonate with 2-bromo-1-(4-nitrophenyl)ethanone.

  • Cyclization : Treat with N-methylthiourea in THF/LiHMDS at −78°C.

  • Work-up : Neutralize with NH₄Cl and extract with ethyl acetate.

Advantages :

  • High stereochemical control

  • Compatibility with sensitive nitro groups

Analytical Characterization and Validation

Crystallographic Data

Source provides single-crystal X-ray diffraction data for the nitroso derivative, confirming planarity (dihedral angle = 2.2°) and intermolecular H-bonding (C—H⋯O/N). Key metrics:

  • R.m.s. deviation : 0.050 Å (non-H atoms)

  • Unit cell parameters :

    • a = 7.452 Å, b = 10.312 Å, c = 12.874 Å

    • α = 90°, β = 90°, γ = 90°

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 4.12 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).

  • IR (KBr) : ν 1530 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (NO₂ sym stretch).

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group complicates reactions by increasing susceptibility to reduction. Mitigation includes:

  • Avoiding strong reducing agents (e.g., Zn/HCl)

  • Using mild Lewis acids (e.g., FeCl₃) for cyclization

Purification Difficulties

The compound’s low solubility in non-polar solvents necessitates recrystallization from dichloromethane/petrol ether mixtures. Chromatography on silica gel (ethyl acetate/hexane) achieves >95% purity.

Industrial-Scale Considerations

Cost-Effective Substrates

Replacing tetrahydrofuran with ethanol reduces solvent costs by 40% without compromising yield.

Waste Management

  • Bromide byproducts : Neutralized with NaHCO₃ and precipitated as NaBr.

  • Acetic acid recovery : Distillation at 118°C for reuse.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show a 20% reduction in reaction time (2 hours vs. 6 hours) under microwave irradiation (100 W, 80°C).

Continuous Flow Systems

Microreactor setups enhance heat transfer, minimizing decomposition of thermally sensitive intermediates .

Chemical Reactions Analysis

2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .

Scientific Research Applications

2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- has several scientific research applications:

Comparison with Similar Compounds

Table 1: Key Thiazole Derivatives and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities References
2-Amino-4-(4-nitrophenyl)thiazole 2-NH₂, 4-(4-nitrophenyl) C₉H₇N₃O₂S 221.24 Precursor for antitumor agents
N-Methyl-4-(4-nitrophenyl)-2-thiazolamine 2-NHCH₃, 4-(4-nitrophenyl) C₁₀H₁₀N₄O₂S 250.28 Enhanced lipophilicity (vs. NH₂) (Inferred)
4-(2-Chloro-5-methylphenyl)-5-[(4-nitrophenyl)azo]-2-thiazolamine 2-NH₂, 4-(2-chloro-5-methylphenyl), 5-diazenyl C₁₆H₁₂ClN₅O₂S 373.82 Azo group for dye/photosensitizer applications
2-Amino-4-(2-furyl)-5-[(4-nitrophenyl)diazenyl]-1,3-thiazole 2-NH₂, 4-furyl, 5-diazenyl C₁₃H₉N₅O₃S 315.31 Antimicrobial potential

Functional Group Impact on Reactivity and Bioactivity

Nitro Group vs. Halogen/Azo Substituents

  • Nitro Group (4-nitrophenyl): Enhances electrophilic character, making the compound a candidate for nucleophilic substitution reactions.
  • Azo Group (-N=N-) : Introduces conjugation and photochemical properties. Compounds like those in and exhibit applications in dye chemistry and photosensitizers .
  • Halogen (e.g., Cl) : Increases lipophilicity and membrane permeability, as seen in ’s chloro-methylphenyl derivative, which may improve pharmacokinetics .

Amine Substitution (NH₂ vs. NHCH₃)

  • NH₂ Group: Facilitates hydrogen bonding, enhancing solubility and interaction with biological targets (e.g., DNA or enzymes). For example, 2-amino-4-(4-nitrophenyl)thiazole derivatives are intermediates in antitumor agent synthesis .
  • NHCH₃ Group : Reduces polarity, increasing blood-brain barrier penetration. This modification is common in CNS-targeting drugs but may decrease water solubility .

Antimicrobial Activity

  • 1,3,4-Thiadiazole Analogs : Compounds like those in (e.g., 1,3,4-thiadiazolyl derivatives) show superior activity against E. coli and C. albicans compared to thiazoles, attributed to the thiadiazole ring’s electron-deficient nature .
  • Thiazole-Azo Hybrids: highlights 2-amino-4-(2-furyl)-5-[(4-nitrophenyl)diazenyl]-1,3-thiazole as a potent antimicrobial agent, outperforming non-azo thiazoles due to enhanced redox activity .

Antioxidant Potential

  • Thiazole-Benzylidene Derivatives: N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles () exhibit significant antioxidant properties, with EC₅₀ values comparable to ascorbic acid. The N-methyl-4-(4-nitrophenyl) analog may show reduced activity due to steric hindrance from the methyl group .

Biological Activity

2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C10H9N3O2S
  • Molecular Weight: 221.26 g/mol
  • CAS Number: 91260-88-7

The compound features a thiazole ring, a methyl group attached to the nitrogen atom, and a nitrophenyl group, which influences its reactivity and biological interactions. The presence of the nitro group enhances the compound's potential to act as a bioisostere for other biologically active molecules, suggesting possible applications in drug design and development .

Target Interactions

2-Thiazolamine derivatives have been shown to interact with various biological targets, including enzymes and receptors. The thiazole ring's structure allows for binding with biomolecules, potentially leading to inhibitory or activating effects on target proteins.

Biochemical Pathways

Research indicates that compounds similar to 2-Thiazolamine may affect multiple biochemical pathways, including those involved in cancer cell proliferation and apoptosis. The compound's mechanism may involve:

  • Enzyme Inhibition: Similar thiazole derivatives have been reported to inhibit key enzymes involved in tumor growth.
  • Gene Expression Modulation: Changes in gene expression patterns have been observed in cells treated with thiazole derivatives, indicating potential anticancer activity.

Anticancer Properties

Studies suggest that 2-Thiazolamine exhibits cytotoxic effects against various cancer cell lines. For instance, compounds in the thiazole class have demonstrated significant inhibition of cell growth in breast cancer and leukemia models. The compound's ability to induce apoptosis in these cells has been a focal point of research.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Research Findings and Case Studies

StudyFocusFindings
ResearchGate StudySynthesis and Biological ActivityHighlighted the potential for N-nitrosation under specific conditions, raising concerns about carcinogenic properties but also indicating biological activity.
Anticancer ResearchCytotoxic EffectsDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction in vitro.
Antimicrobial StudiesBacterial InhibitionFound that thiazole derivatives possess broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-Thiazolamine is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption and Distribution: The compound may undergo extensive metabolism, with studies indicating possible oxidative pathways involving thiazole ring modifications.
  • Toxicity Assessments: While some derivatives exhibit promising biological activities, their safety profiles need thorough evaluation due to potential mutagenic properties linked to nitroso compounds formed during metabolic processes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of α-bromo ketones with thiourea derivatives. For example, in analogous compounds like 2-amino-4-(4-nitrophenyl)thiazole, the Hantzsch thiazole synthesis is employed using α-bromo-4-nitroacetophenone and thiourea in ethanol under reflux . Optimization includes adjusting reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone to thiourea). Catalytic bases like triethylamine (TEA) improve yields by neutralizing HBr byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the thiazole ring. For example, the N-methyl group resonates at δ 3.2–3.5 ppm, while aromatic protons from the 4-nitrophenyl group appear as doublets near δ 8.2 ppm .
  • IR Spectroscopy : Key peaks include N–H stretching (3300–3400 cm⁻¹ for amine groups) and NO₂ asymmetric stretching (1520 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 221 for C₉H₇N₃O₂S) confirm molecular weight, while fragmentation patterns validate structural motifs .

Intermediate Research Questions

Q. How does the nitro group at the 4-position of the phenyl ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, reducing electron density on the thiazole ring via conjugation. This enhances electrophilic substitution reactivity at the 5-position of the thiazole. Computational studies (e.g., DFT calculations) show a lowered LUMO energy (-1.8 eV), facilitating nucleophilic attack. Comparative UV-Vis spectra with non-nitrated analogs reveal red-shifted absorption maxima (Δλ ≈ 30 nm) due to extended π-conjugation .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in this compound?

  • Methodological Answer : Standard assays include:

  • Broth Microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use Mueller-Hinton broth and 96-well plates with compound concentrations ranging from 0.5–128 µg/mL .
  • Time-Kill Kinetics : Assess bactericidal effects by sampling at 0, 4, 8, and 24 hours post-exposure. A ≥3-log reduction in CFU/mL indicates bactericidal activity .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced kinase inhibition?

  • Methodological Answer : Docking into ATP-binding pockets (e.g., EGFR or CDK2 kinases) identifies critical interactions. For example:

  • The nitro group forms hydrogen bonds with Lys721 in EGFR, while the thiazole nitrogen coordinates Mg²⁺ ions. Modifications like introducing a trifluoromethyl group (as in related compounds) improve hydrophobic interactions with Phe723 .
  • Software like AutoDock Vina or Schrödinger Maestro is used with force fields (e.g., OPLS3) to score binding affinities (ΔG ≤ -8 kcal/mol suggests high potency) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Adopt CLSI or OECD guidelines for reproducibility.
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to compare half-life (t₁/₂) and intrinsic clearance. For example, poor solubility may artificially reduce activity in certain assays .
  • Structural Confirmation : Verify purity (>95% by HPLC) and tautomeric forms (e.g., thione vs. thiol in thiazoles) via X-ray crystallography .

Q. How can the thiazole core be modified to improve pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the N-methyl group with morpholine (as in ) to enhance solubility (logP reduction from 2.8 to 1.5) .
  • Prodrug Strategies : Introduce acetylated amine groups to increase oral bioavailability. Hydrolysis in plasma regenerates the active form .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., Vivid® assays) to identify metabolic liabilities. For example, 4-nitrophenyl derivatives may inhibit CYP3A4, requiring structural tweaks .

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